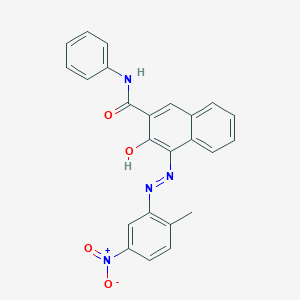

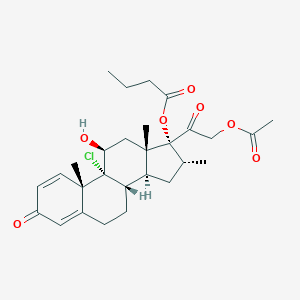

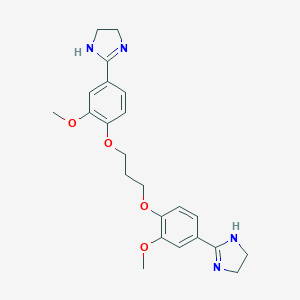

![molecular formula C28H49N3O6S B021878 四丁基铵(2S,3S)-3-{[(苄氧羰基)氨基]-2-甲基-4-氧代氮杂环丁烷-1-磺酸盐} CAS No. 80082-62-8](/img/structure/B21878.png)

四丁基铵(2S,3S)-3-{[(苄氧羰基)氨基]-2-甲基-4-氧代氮杂环丁烷-1-磺酸盐}

描述

Synthesis Analysis

Tetrabutylammonium salts, including the specific compound , can be synthesized through a variety of methods. A notable synthesis approach involves tetrabutylammonium tribromide-mediated reactions, which provide a metal-free pathway to access diverse derivative compounds efficiently under mild conditions. This method exemplifies the versatility and efficacy of tetrabutylammonium salts in facilitating regioselective and atom-economic synthesis processes (Xiaoman Li et al., 2022).

Molecular Structure Analysis

The molecular structure of tetrabutylammonium salts can be complex and variable depending on the specific derivative and synthesis method. X-ray crystallographic analysis provides detailed insights into the structural aspects of these compounds, revealing their crystalline forms and molecular configurations. For example, the crystal structure of a related tetrabutylammonium compound demonstrated a C2/C lattice, showcasing the intricate hydrogen bond and halogen bond interactions that contribute to its stability and three-dimensional network (J. Xiong et al., 2010).

Chemical Reactions and Properties

Tetrabutylammonium salts are known for their catalytic properties, particularly in oxidative coupling reactions and the formation of sulfur-containing compounds. These salts can catalyze a variety of reactions under both acidic and alkaline conditions, leading to the efficient synthesis of beta-alkoxy sulfides, vinyl sulfones, and other sulfur-related derivatives. The versatility of these reactions highlights the broad utility of tetrabutylammonium salts in organic synthesis (Dingyi Wang et al., 2016).

Physical Properties Analysis

The physical properties of tetrabutylammonium salts, such as solubility, melting point, and viscosity, are critical for their application in synthesis and chemical processes. These properties are influenced by the specific structure and substituents of the compound. For instance, the solvent properties of a series of room-temperature liquid tetraalkylammonium sulfonates were characterized, demonstrating their potential as mobile phases in chromatography and their stability as column packings in gas chromatography (S. Poole et al., 1989).

Chemical Properties Analysis

The chemical behavior of tetrabutylammonium salts under various conditions is a key area of study. These compounds can act as efficient catalysts in the synthesis of a wide range of organic molecules, including dihydro-2-oxopyrroles, through multi-component reactions. The ability to catalyze reactions in different solvents and under varying conditions underscores the chemical versatility of tetrabutylammonium salts (S. Sajadikhah & N. Hazeri, 2014).

科学研究应用

Norrish-Yang环化的模板:四丁基铵盐,如所讨论的这种盐,用作 2-苄氧基酰基苯的 Norrish-Yang 环化的有效模板。此过程产生具有高立体选择性的反式二氢苯并呋喃醇,这是有机合成领域的一项显著成就。涉及铵与苯环和羰基的双阳离子-π相互作用在此过程中至关重要(Yamada 等人,2013)。

氧化催化剂:四丁基铵高碘酸盐(一种相关化合物)已被证明在非质子有机溶剂中在路易斯酸存在下有效氧化各种有机化合物。这包括将醇氧化为羰基化合物并将硫醇氧化为二硫化物,证明了该化合物作为氧化剂的多功能性(Firouzabadi 等人,1996)。

促进化学合成:该化合物有助于高度取代的二氢-2-氧代吡咯和双-二氢-2-氧代吡咯的一锅多组分合成。此过程由四丁基硫酸氢在环境温度下的甲醇中催化,突出了其在促进复杂化学反应中的作用(Sajadikhah & Hazeri,2014)。

在绿色润滑剂中的应用:结构相似的四丁基铵基氨基酸离子液体已被探索用作各种表面接触的绿色润滑剂。与传统润滑剂相比,这些化合物环保且表现出优异的摩擦学性能(Song 等人,2014)。

有机硫化合物氧化中的催化剂:另一个应用是在室温下过氧化氢氧化有机硫化合物,其中该化合物充当催化剂。此过程在环境上是安全的,并且显示出高转化率和选择性,表明其在工业应用中的潜力(Duarte 等人,2016)。

属性

IUPAC Name |

(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C12H14N2O6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9/h5-16H2,1-4H3;2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19)/q+1;/p-1/t;8-,10-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRIILANARZVDB-CGUPRBNSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545465 | |

| Record name | N,N,N-Tributylbutan-1-aminium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate | |

CAS RN |

80082-62-8 | |

| Record name | N,N,N-Tributylbutan-1-aminium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

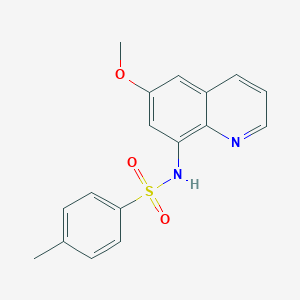

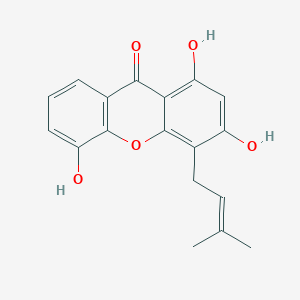

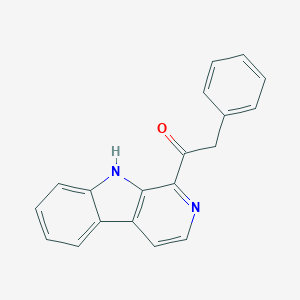

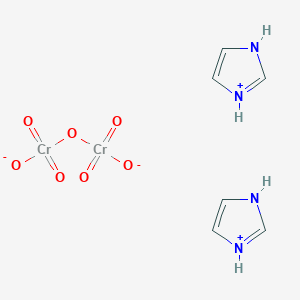

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

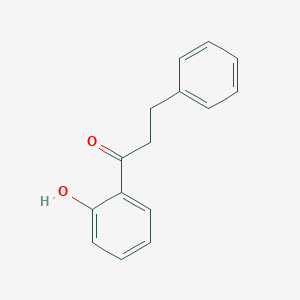

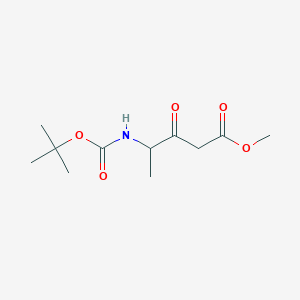

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)

![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)